molecular formula C30H48O5 B7819652 Barbinervic acid

Barbinervic acid

Cat. No.: B7819652
M. Wt: 488.7 g/mol
InChI Key: YLHQFGOOMKJFLP-UHFFFAOYSA-N
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Description

Chromatographic Purification Protocols

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and quantification of this compound in plant extracts. This method allows for the simultaneous determination of this compound and other related triterpene acids. tautobiotech.comnih.gov

An established HPLC method for the simultaneous quantification of this compound, rotungenic acid, and 24-hydroxy ursolic acid in Diospyros kaki leaves utilizes a reversed-phase C18 column. tautobiotech.comnih.gov The mobile phase typically consists of a mixture of methanol and aqueous phosphoric acid, and detection is performed at a wavelength of 210 nm. tautobiotech.comnih.gov

Research findings using HPLC have indicated that the content and quantity of this compound and other bioactive compounds in D. kaki leaves can vary depending on factors such as the extraction solvent and geographical location. tautobiotech.comnih.gov For instance, studies comparing different solvent extracts (e.g., ethyl acetate, methanol, 95% ethanol) have shown variations in the yield and relative proportions of this compound, rotungenic acid, and 24-hydroxy ursolic acid. tautobiotech.com

The following table summarizes typical relative percentages of three triterpene acids found in different solvent extracts of D. kaki leaves, as determined by HPLC:

Extract SolventThis compound (%)Rotungenic Acid (%)24-Hydroxy Ursolic Acid (%)
Ethyl Acetate54.5431.5213.64
Methanol60.3928.5711.04

Note: Data derived from relative proportions of the sum of these three components in the respective extracts. tautobiotech.com

HPLC analysis is crucial for quality assurance of plant extracts and derived phytomedicines containing this compound, as it provides a reliable method for assessing the content of key bioactive ingredients. tautobiotech.comnih.gov

High-Speed Countercurrent Chromatography (HSCCC) for Selective Separation

High-Speed Countercurrent Chromatography (HSCCC) is a preparative separation technique that is particularly advantageous for isolating natural products without the irreversible adsorption issues associated with solid supports used in traditional chromatography. nih.govtautobiotech.com HSCCC has been successfully applied for the selective separation and purification of this compound and its epimer, rotungenic acid, from the leaves of Diospyros kaki. tandfonline.comtandfonline.com

A single-step preparative HSCCC method has been developed for the separation of this compound, rotungenic acid, 24-hydroxy ursolic acid, and ursolic acid from D. kaki extract. tandfonline.comtandfonline.com This method utilized a two-phase solvent system composed of n-hexane, ethyl acetate, methanol, and water in a specific ratio (e.g., 3:6:4:2, v/v/v/v). tandfonline.comtandfonline.comtandfonline.com The selection of an appropriate solvent system is critical for effective separation in HSCCC. nih.gov

In a reported application of this HSCCC method, 750.0 mg of a crude extract from Diospyros kaki leaves yielded significant quantities of purified compounds in a single operation. tandfonline.comtandfonline.com

The following table presents the yields of four pentacyclic triterpene acids obtained from 750.0 mg of D. kaki leaf extract using the described HSCCC method:

CompoundYield (mg)
This compound49.6
Rotungenic acid32.2
24-Hydroxy ursolic acid11.0
Ursolic acid18.0

Note: Data obtained from a single separation operation. tandfonline.comtandfonline.com

HSCCC offers advantages such as high sample recovery and minimal peak tailing, making it a valuable tool for the preparative isolation of this compound and other triterpene acids from complex natural sources. nih.govtautobiotech.com

Advanced Spectroscopic Techniques for Structural Determination

Spectroscopic methods play a crucial role in determining the planar structure of this compound and providing insights into its three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR: ¹H, ¹³C, COSY, HMBC, HMQC, NOESY)

NMR spectroscopy is a fundamental tool for the structural elucidation of this compound. Both 1D and 2D NMR techniques are employed to assign the signals corresponding to individual protons and carbons within the molecule and to determine their connectivity.

¹H NMR spectroscopy provides information about the different types of protons and their chemical environments, as well as their coupling patterns, which helps in establishing the connectivity of adjacent protons. nih.govresearchgate.nettandfonline.comchemicalbook.comchemfaces.com

¹³C NMR spectroscopy reveals the different types of carbon atoms present in the molecule. nih.govresearchgate.nettandfonline.comspectrabase.com

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Bond Correlation (HMBC), Heteronuclear Multiple Quantum Correlation (HMQC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are essential for establishing correlations between protons and carbons, including those that are not directly bonded. researchgate.netnih.gov COSY identifies coupled protons, HMQC correlates protons with their directly attached carbons, and HMBC reveals correlations between protons and carbons separated by multiple bonds. researchgate.netnih.gov NOESY experiments provide spatial proximity information between protons, which is valuable for determining the relative stereochemistry and conformation of the molecule. researchgate.netnih.gov

Analysis of the chemical shifts and coupling constants from these NMR experiments allows researchers to piece together the carbon skeleton and the positions of functional groups, such as hydroxyl groups and the carboxylic acid.

Mass Spectrometry (MS) Applications (e.g., ESI-MS, EI-MS, HR-EIMS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, which aids in confirming its molecular formula and structural subunits. nih.govresearchgate.netjst.go.jpnih.govlookchem.com

Electron Ionization Mass Spectrometry (EI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used techniques. researchgate.netjst.go.jp ESI-MS is often used for less volatile and more polar compounds like triterpenoids. jst.go.jp

High-Resolution EI-MS (HR-EIMS) can provide accurate mass measurements, allowing for the determination of the exact molecular formula. researchgate.netnih.gov The fragmentation pattern observed in the mass spectrum can provide clues about the presence of specific rings and substituents within the triterpene structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within the this compound molecule by analyzing the absorption of infrared radiation at different wavelengths. tandfonline.comnih.govnist.gov Characteristic absorption bands for hydroxyl groups (-OH), carbonyl groups (C=O) in the carboxylic acid, and C-H stretching vibrations are typically observed in the IR spectrum. tandfonline.comnih.govnist.gov

X-ray Crystallography for Definitive Structure Confirmation

While spectroscopic methods provide extensive structural information, single-crystal X-ray crystallography offers a definitive determination of the three-dimensional structure and absolute stereochemistry of a compound. In some studies involving the isolation of triterpenoids, including known compounds like this compound, X-ray crystallography has been used to confirm the structure of related or co-isolated compounds, which indirectly supports the structural assignments of this compound based on spectroscopic comparisons. nih.govresearchgate.netchemfaces.com Obtaining suitable crystals of this compound is a prerequisite for this technique.

Chemical Derivatization and Stereochemical Assignment (e.g., Mosher ester procedure)

Chemical derivatization techniques can be employed to aid in structural elucidation and, particularly, in assigning the absolute stereochemistry of chiral centers. The Mosher ester procedure, for example, involves reacting a chiral alcohol with Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) to form diastereomeric esters. nih.govresearchgate.net The difference in the NMR chemical shifts of the protons in these diastereomers can be used to determine the absolute configuration of the original alcohol. This method has been applied in the stereochemical assignment of related triterpenoids co-isolated with this compound. nih.govresearchgate.net

Conformational Analysis and Molecular Geometry Optimization

Conformational analysis is the study of the different spatial arrangements that a molecule can adopt due to rotation around single bonds. fiveable.meorganicchemistrytutor.com For complex molecules like triterpenoids with multiple rings, understanding their preferred conformations is important for correlating structure with properties and activity. Molecular geometry optimization, often performed using computational methods, aims to find the lowest energy conformation of a molecule. sbq.org.br

Properties

IUPAC Name

1,10-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O5/c1-18-9-14-30(24(33)34)16-15-27(4)19(23(30)29(18,6)35)7-8-21-25(2)12-11-22(32)26(3,17-31)20(25)10-13-28(21,27)5/h7,18,20-23,31-32,35H,8-17H2,1-6H3,(H,33,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHQFGOOMKJFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1(C)O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physicochemical and Spectroscopic Properties

Physical and Chemical Properties

This compound's fundamental properties have been well-documented, providing a basis for its identification and handling.

PropertyValue
Molecular Formula C₃₀H₄₈O₅ spectrabase.com
Molecular Weight 488.7 g/mol spectrabase.com
Exact Mass 488.350175 g/mol spectrabase.com
IUPAC Name 3α,19α,24-trihydroxyurs-12-en-28-oic acid tandfonline.com
CAS Number 64199-78-6 chemfaces.com
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), and Ethanol. chemfaces.com
InChIKey YLHQFGOOMKJFLP-JGLQYCRZSA-N spectrabase.com

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the molecular structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are employed for its structural elucidation. nih.govtandfonline.com

Spectroscopic TechniqueKey Findings
¹H-NMR The proton NMR spectrum provides signals corresponding to the various hydrogen atoms in the molecule, which are essential for determining the connectivity and stereochemistry of the compound. tandfonline.com
¹³C-NMR The carbon NMR spectrum shows 30 distinct signals, confirming the C₃₀ skeleton. Specific chemical shifts are used to identify the carbons of the ursane (B1242777) skeleton, the double bond at C-12, and the hydroxyl and carboxyl groups. spectrabase.comtandfonline.com
Infrared (IR) The IR spectrum displays characteristic absorption bands for its functional groups: a broad band for O-H stretching (hydroxyl groups) around 3300-2500 cm⁻¹, a strong band for C=O stretching (carboxylic acid) near 1700 cm⁻¹, and a band for C=C stretching (alkene) around 1650 cm⁻¹. tandfonline.comvscht.cz
Mass Spectrometry (MS) Mass spectrometry, including high-resolution techniques (HR-MS), confirms the molecular formula C₃₀H₄₈O₅ by providing a precise measurement of the molecular ion's mass-to-charge ratio. nih.govspectrabase.com

Occurrence in Nature

Barbinervic acid is a secondary metabolite found in a variety of plant species across different families. Its isolation from these natural sources is the primary method of obtaining the compound for research.

Plant SpeciesPart of Plant
Diospyros kaki (Persimmon)Fresh leaves nih.govtandfonline.com
Eugenia punicifoliaLeaves researchgate.netnih.gov
Clethra barbinervisLeaves researchgate.netjst.go.jp
Coussarea brevicaulisStems researchgate.net
Puraboeo rutescensNot specified chemfaces.com
Lysionotus pauciflorusNot specified chemfaces.com

Biosynthesis and Precursor Pathways

Classification within Triterpenoid (B12794562) Biosynthesis (e.g., Ursane-Type Pentacyclic Triterpenoids)

Barbinervic acid is classified as an ursane-type pentacyclic triterpenoid. nih.govnih.govmdpi.comencyclopedia.pub Pentacyclic triterpenoids are characterized by their structure containing five rings. rsc.orgontosight.ainih.gov The structural diversity among pentacyclic triterpenoids, such as the oleanane, ursane (B1242777), and lupane (B1675458) types, arises from the differential cyclization of a common precursor, 2,3-oxidosqualene (B107256). researchgate.netnih.govmdpi.comnih.gov Ursane-type triterpenoids are derived from the cyclization product α-amyrin. researchgate.netnih.gov

Putative Biosynthetic Precursors and Pathways (General Triterpenoid Biosynthesis)

The general biosynthetic pathway leading to triterpenoids starts with the condensation of two molecules of farnesyl diphosphate (B83284) (FPP), a C15 molecule derived from IPP and DMAPP, to form squalene (B77637), a C30 hydrocarbon. mdpi.commdpi.comnih.govfrontiersin.org This reaction is catalyzed by squalene synthase (SQS). mdpi.commdpi.comfrontiersin.org Squalene is then oxidized by squalene epoxidase (SQE) to form 2,3-oxidosqualene. mdpi.commdpi.comnih.govfrontiersin.orgnih.gov This epoxide is the key intermediate for the cyclization step that generates the various triterpenoid skeletons. researchgate.netnih.govmdpi.comnih.govacs.org

The pathway can be summarized in the following key stages:

Synthesis of IPP and DMAPP via the MVA pathway. nih.govmdpi.comnih.gov

Condensation of IPP and DMAPP units to form FPP. mdpi.comfrontiersin.org

Coupling of two FPP molecules to form squalene, catalyzed by SQS. mdpi.commdpi.comfrontiersin.org

Oxidation of squalene to 2,3-oxidosqualene by SQE. mdpi.commdpi.comnih.govfrontiersin.orgnih.gov

Cyclization of 2,3-oxidosqualene by oxidosqualene cyclases (OSCs) to form diverse triterpene skeletons, including the ursane skeleton (via α-amyrin). researchgate.netnih.govnih.govmdpi.comnih.govacs.org

Further modifications of the triterpene skeleton by tailoring enzymes. frontiersin.orgresearchgate.netrsc.orgnih.gov

Enzymatic Steps and Regulation in Triterpenoid Synthesis (Conceptual)

The conversion of 2,3-oxidosqualene into cyclic triterpenes is catalyzed by a family of enzymes known as oxidosqualene cyclases (OSCs). researchgate.netnih.govnih.govmdpi.comnih.govacs.org OSCs are pivotal in generating the structural diversity of triterpenoids. nih.govnih.gov Different OSCs catalyze the cyclization of 2,3-oxidosqualene into various skeletons, such as β-amyrin (oleanane type), α-amyrin (ursane type), and lupeol (B1675499) (lupane type). researchgate.netmdpi.comnih.gov The formation of the ursane skeleton, from which this compound is derived, involves an α-amyrin synthase, which is a type of OSC. researchgate.netnih.gov Some enzymes can produce both α- and β-amyrin and are referred to as mixed amyrin synthases. nih.gov

Following the cyclization by OSCs, the basic triterpenoid skeletons undergo further modifications to yield the vast array of triterpenoid compounds found in nature. frontiersin.orgresearchgate.netrsc.orgnih.gov These modifications are mediated by tailoring enzymes, primarily cytochrome P450 monooxygenases (P450s) and UDP-glycosyltransferases (UGTs). frontiersin.orgresearchgate.netrsc.orgnih.gov P450 enzymes are involved in various oxidation reactions, such as hydroxylation, carboxylation, and epoxidation, at specific positions on the triterpene skeleton. frontiersin.orgresearchgate.netnih.govfrontiersin.org UGTs catalyze the glycosylation of triterpenoids, often increasing their solubility and altering their biological activity. frontiersin.orgresearchgate.netnih.gov The specific P450 and UGT enzymes involved in the conversion of the α-amyrin skeleton to this compound would be responsible for introducing the hydroxyl groups at positions 3, 19, and 23 and the carboxyl group at position 28, as indicated by the structure of this compound. nih.govalbtechnology.comnih.govnih.gov

The regulation of triterpenoid biosynthesis is complex and can occur at multiple levels, including transcriptional regulation of the genes encoding the biosynthetic enzymes. rsc.orgacs.orgcjnmcpu.comcjnmcpu.com Transcription factors can play a key role in controlling the expression of genes involved in the MVA pathway, squalene synthesis, and the activity of OSCs and tailoring enzymes. acs.orgcjnmcpu.comcjnmcpu.com Environmental factors and developmental cues can also influence the regulation of triterpenoid production. ontosight.aicjnmcpu.comcjnmcpu.com

Here is a table summarizing key enzymes involved in the general triterpenoid biosynthesis pathway:

Enzyme ClassFunctionSubstrate(s)Product(s)
Squalene Synthase (SQS)Catalyzes the head-to-head condensation of two FPP molecules.Farnesyl diphosphate (FPP)Squalene
Squalene Epoxidase (SQE)Catalyzes the oxidation of squalene.Squalene2,3-Oxidosqualene
Oxidosqualene Cyclase (OSC)Catalyzes the cyclization of 2,3-oxidosqualene to form cyclic skeletons.2,3-OxidosqualeneVarious triterpene skeletons (e.g., α-amyrin)
Cytochrome P450 Monooxygenase (P450)Catalyzes oxidation reactions on triterpene skeletons.Triterpene skeletons, intermediatesHydroxylated, carboxylated triterpenoids, etc.
UDP-Glycosyltransferase (UGT)Catalyzes the transfer of sugar moieties to triterpenoids.Triterpenoid aglycones, UDP-sugarTriterpenoid glycosides (saponins)

Mechanistic Investigations of Biological Activities in Vitro and in Silico

Enzyme Target Modulation

Research indicates that barbinervic acid can interact with and modulate the activity of several enzymes, including those involved in inflammation and metabolism. nih.gov

Glutaminase (B10826351) Inhibition

This compound has demonstrated inhibitory activity against glutaminase. researchgate.net Glutaminase is an enzyme that plays a crucial role in converting glutamine to glutamate, a process essential for various cellular functions, including energy metabolism and nucleotide synthesis, particularly in rapidly proliferating cells like cancer cells. nih.govmdanderson.orgelifesciences.org Inhibition of glutaminase can impact these metabolic processes. nih.govmdanderson.org Studies on other pentacyclic triterpene acids, such as those from Thymus vulgaris, have also shown glutaminase inhibitory effects. researchgate.net

Nitric Oxide Synthase (nNOS) Interaction and Vasodilatory Mechanisms

This compound has been investigated for its interaction with nitric oxide synthase (NOS), specifically neuronal nitric oxide synthase (nNOS), and its potential vasodilatory mechanisms. researchgate.net In vitro studies have shown that this compound can induce concentration-dependent vasorelaxation, which appears to largely involve nitric oxide (NO). researchgate.net This effect was attenuated by the removal of the endothelium or by pretreatment with a NOS inhibitor. researchgate.net In silico data has suggested possible active sites for interaction between this compound and NO synthase. researchgate.net this compound has been shown to reduce renal tonus induced by noradrenaline in a NO-dependent manner, with an IC₅₀ of 30 μM. researchgate.net It also induced rapid and transient relaxation in aorta precontracted with K⁺ or phenylephrine. researchgate.net The role of neuronal NO in regulating cerebral blood flow and vascular responses has been established, with nNOS-derived NO participating in these processes. frontiersin.orgnih.gov

Other Enzyme Interactions (e.g., Cyclooxygenase, 5-Lipoxygenase, Protein Tyrosine Phosphatase 1B)

This compound has been reported to interact with other enzymes, including cyclooxygenase (COX), 5-lipoxygenase (5-LO), and Protein Tyrosine Phosphatase 1B (PTP1B). nih.govnih.gov COX and 5-LO are key enzymes in the metabolism of arachidonic acid, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively, which are involved in inflammatory processes. nih.govnih.govthieme-connect.descielo.br Inhibition of these enzymes is a target for anti-inflammatory therapies. nih.govnih.gov PTP1B is an enzyme that plays a significant role in negatively regulating insulin (B600854) and leptin receptor signaling and is considered a potential target for the treatment of type 2 diabetes and obesity. rcsb.orgfrontiersin.orgmdpi.com Studies have explored various inhibitors targeting PTP1B. nih.govfrontiersin.orgmdpi.comsioc-journal.cn

Cellular Signaling Pathway Modulation

Beyond direct enzyme interactions, this compound has been implicated in modulating cellular signaling pathways.

Nitric Oxide (NO) Dependent Pathways

As indicated by its interaction with NOS and vasodilatory effects, this compound influences NO-dependent pathways. nih.govmdanderson.org Nitric oxide is a crucial signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses. nih.govnih.govmedcraveonline.com NO exerts its effects through various mechanisms, including the activation of soluble guanylate cyclase, leading to the production of cyclic GMP. frontiersin.org NO-dependent pathways are critical in processes such as activation-flow coupling and can be modulated by NOS inhibitors. frontiersin.orgnih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway Interactions (e.g., p38α MAPK phosphorylation)

This compound has been shown to interact with the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically affecting the phosphorylation of p38α MAPK. nih.govchemfaces.cn The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and proliferation. openrheumatologyjournal.comoncotarget.com Phosphorylation of p38α MAPK is indicative of its activation. oncotarget.comnih.gov Modulation of p38α MAPK phosphorylation by this compound suggests its potential influence on downstream cellular processes regulated by this pathway. openrheumatologyjournal.comnih.govnih.gov

Nuclear Factor-kappa B (NF-κB) Regulation

Research suggests that this compound may influence the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a crucial regulator of genes involved in inflammation, immunity, cell proliferation, differentiation, and survival. abcam.com Activation of NF-κB typically involves the phosphorylation and degradation of inhibitor proteins (IκBs), allowing NF-κB dimers to translocate to the nucleus and modulate gene expression. abcam.com this compound has been reported to potentially inhibit cancer cell proliferation via the NF-κB pathway. mdpi.com In vitro studies have shown that other compounds can downregulate inflammatory pathways, such as NF-κB. scientificarchives.com

Jun N-terminal Kinase (JNK) Pathway Influence

The Jun N-terminal Kinase (JNK) pathway, a member of the mitogen-activated protein kinase (MAPK) superfamily, is another signaling cascade potentially influenced by this compound. dovepress.com The JNK pathway is involved in various cellular processes, including stress responses, apoptosis, and the production of inflammatory cytokines. dovepress.commdpi.com Activation of JNK can lead to the phosphorylation of transcription factors like c-Jun, promoting the expression of pro-inflammatory genes. dovepress.com this compound has been indicated to potentially inhibit cancer cell proliferation through the MAPK pathway, which includes JNK. mdpi.com

Transforming Growth Factor-beta 1 (TGF-β1) Modulation and Interleukin (IL) Expression (e.g., IL-12, IL-6)

This compound's potential influence extends to the modulation of Transforming Growth Factor-beta 1 (TGF-β1) and the expression of interleukins such as IL-12 and IL-6. researchgate.net TGF-β1 is a versatile cytokine involved in cell growth, differentiation, apoptosis, and immune regulation, often exhibiting a complex and context-dependent role in inflammation. ijbs.com Interleukin-6 (IL-6) is a pro-inflammatory cytokine, while Interleukin-12 (IL-12) is involved in the differentiation of T helper cells and can influence the expression of other cytokines, including downregulating TGF-β1 mRNA expression in certain cell types. lifenethealth.orgnih.govnih.gov this compound has been listed as a compound that may target TGF-β1, IL-12, and IL-6. researchgate.net

In Vitro Biological Activity Assessment

In vitro studies have been instrumental in evaluating the biological activities of this compound in controlled laboratory settings, providing insights into its potential therapeutic applications.

Vasorelaxant and Antihypertensive Potential

In vitro studies have explored the vasorelaxant and potential antihypertensive effects of this compound. Vasorelaxation refers to the widening of blood vessels, which can lead to a reduction in blood pressure. Studies using isolated rat aorta have demonstrated that this compound can induce concentration-dependent vasorelaxation. researchgate.netnih.gov This effect appears to be significantly dependent on nitric oxide (NO), as removal of the endothelium or treatment with a NO synthase inhibitor attenuated the relaxation response. researchgate.net this compound reduced the renal tonus induced by noradrenaline in a NO-dependent manner with an IC₅₀ of 30 μM. researchgate.netnih.gov At a concentration of 70 μM, it also induced rapid and transient relaxation in aorta precontracted with K⁺ or phenylephrine. researchgate.netnih.gov In silico data has suggested possible active sites for interactions between this compound and NO synthase, supporting a potential mechanism involving NO signaling. researchgate.netnih.gov

Table 1: In Vitro Vasorelaxant Effects of this compound

Tissue/ModelPrecontracting AgentThis compound ConcentrationObserved EffectMechanism InvolvedReference
Isolated rat renal arteryNoradrenaline30 μM (IC₅₀)Reduced renal tonusNO-dependent researchgate.netnih.gov
Isolated rat aortaK⁺70 μMRapid and transient relaxation (53.2 ± 0.05%)NO involvement suggested researchgate.net researchgate.netnih.gov
Isolated rat aortaPhenylephrine70 μMRapid and transient relaxation (36.7 ± 0.05%)NO involvement suggested researchgate.net researchgate.netnih.gov

Antinociceptive Effects

This compound has also been investigated for its antinociceptive (pain-relieving) effects in in vitro settings, although direct in vitro models for nociception are less common than in vivo models. However, studies on compounds with similar properties or from the same plant sources as this compound provide some context. For instance, extracts containing this compound have shown antinociceptive effects in animal models, which may be related to the inhibition of pathways involved in pain signaling. researchgate.netresearchgate.netscielo.br While specific in vitro data detailing the antinociceptive mechanism of isolated this compound is limited in the provided search results, its association with plants exhibiting such properties suggests a potential area for further in vitro investigation.

Anti-inflammatory Response Pathways

The anti-inflammatory potential of this compound has been assessed in vitro, often by examining its effects on key inflammatory mediators and pathways. Inflammation involves a complex interplay of cells and signaling molecules, including cytokines like IL-1β and IL-6, and transcription factors such as NF-κB and components of the MAPK pathway (ERK, JNK, p38). dovepress.comlifenethealth.orgmdpi.com this compound has been reported to possess anti-inflammatory effects. researchgate.netmdpi.com Its potential to modulate NF-κB and MAPK pathways mdpi.com aligns with known mechanisms of anti-inflammatory compounds, as these pathways are central to the inflammatory response. mdpi.com In vitro studies on other substances have demonstrated the ability to reduce the expression of inflammatory mediators like IL-1 and IL-6 in macrophages and influence NF-κB activity. scientificarchives.comlifenethealth.org While direct in vitro data on this compound's specific impact on a wide range of inflammatory markers is not extensively detailed in the provided results, the reported potential to influence key inflammatory pathways like NF-κB and MAPK supports its classification as having anti-inflammatory properties.

Antioxidant Capacity

In vitro studies have explored the antioxidant potential of extracts containing this compound. For instance, an extract from Eugenia punicifolia leaves, which contains this compound, demonstrated antioxidant activity in various in vitro assays, including scavenging of ABTS·+, DPPH·, and O2·− radicals researchgate.net. The extract also showed concentration-dependent antioxidant activity in cell-based assays researchgate.net. While these studies highlight the antioxidant properties of the extract, the specific contribution of isolated this compound to this activity is often part of broader investigations into the plant's phytochemical profile researchgate.netconnectedpapers.com.

Antiproliferative and Cytotoxic Effects against Neoplastic Cells

Research has indicated potential antiproliferative and cytotoxic effects of compounds related to this compound, such as barbituric acid derivatives, against neoplastic cells. For example, a novel barbituric acid derivative, BA-5, significantly inhibited the growth and viability of hepatocellular carcinoma (HCC) cells, including those resistant to sorafenib, in a dose- and time-dependent manner mdpi.com. This derivative was found to enhance apoptosis and suppress migration activity in these cancer cells mdpi.com. While this demonstrates the activity of a related structural class, direct studies specifically on the antiproliferative and cytotoxic effects of this compound itself against various cancer cell lines are also a focus of research nih.govpasteur.ac.irjrespharm.com.

Hepatoprotective Mechanisms

The hepatoprotective mechanisms of various natural compounds, including triterpenes, are an active area of research. While general mechanisms of hepatoprotection by herbal agents involve antioxidant, anti-inflammatory, and enzyme-modulating actions, specific studies detailing the hepatoprotective mechanisms of this compound are less extensively documented in the provided search results phcogres.comphcogrev.comresearchgate.netnih.gov. Research on other triterpenes and plant extracts suggests potential pathways such as reducing oxidative stress and inflammation, which could be relevant to this compound's activity if demonstrated phcogres.comnih.gov.

Antibacterial Activity Spectrum

This compound has shown antibacterial activity against certain bacterial strains. Studies on Psychotria succulenta have reported that this compound exhibited moderate antibacterial activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Klebsiella pneumoniae with a Minimum Inhibitory Concentration (MIC) value of 64 μg/mL nih.gov. Another source indicates this compound shows anti-bacteria activity with an IC50 of 0.098 g/l against Staphylococcus aureus ncats.iochemfaces.com.

Here is a summary of the antibacterial activity:

BacteriumActivity LevelMIC/IC50 ValueSource
Pseudomonas aeruginosaModerate64 μg/mL nih.gov
Staphylococcus aureusModerate64 μg/mL nih.gov
Staphylococcus aureus-0.098 g/l ncats.iochemfaces.com
Klebsiella pneumoniaeModerate64 μg/mL nih.gov

Computational and Molecular Modeling Studies

In silico Docking Simulations for Ligand-Target Interactions (e.g., nNOS enzyme, glutaminase)

In silico studies, such as docking simulations, have been employed to investigate the potential interactions of this compound with biological targets. For instance, in silico data revealed two possible active sites for interactions between this compound and nitric oxide synthase (NOS) researchgate.netnih.gov. This aligns with findings suggesting this compound's role in reducing renal tonus in a NO-dependent manner researchgate.netnih.gov. While the search results mention glutaminase in the context of other compounds or general targets, specific in silico docking simulations of this compound with glutaminase were not detailed invivochem.cn.

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations and conformational analysis are valuable tools for understanding the dynamic behavior and preferred shapes of molecules like this compound and their interactions with biological systems d-nb.infodovepress.combiorxiv.orgnih.govmdpi.com. Although the provided search results discuss the application and importance of conformational analysis and MD simulations in studying peptides and proteins, specific details regarding conformational analysis and molecular dynamics simulations performed specifically on this compound were not found d-nb.infodovepress.combiorxiv.orgnih.govmdpi.com. These techniques are generally used to gain insight into molecular flexibility, stability, and binding modes, which would be relevant for a comprehensive understanding of this compound's interactions dovepress.comnih.gov.

Prediction of Molecular Interactions and Binding Sites (e.g., Van der Waals, hydrogen bonding, specific amino acid residues)

In silico studies, particularly molecular docking, have been employed to predict the molecular interactions and potential binding sites of this compound with target proteins. These computational approaches aim to elucidate how this compound might interact at a molecular level, involving various types of chemical bonds such as Van der Waals forces, hydrogen bonds, hydrophobic interactions, and electrostatic bonds. researchgate.netbio-conferences.orgfip.org

Research investigating the effect of this compound on vasopressor tone utilized in silico methods which suggested two possible active sites for interactions between this compound and NO synthase. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Derivations based on Computational Models

Structure-Activity Relationship (SAR) studies, including those based on computational models, are crucial for understanding how the chemical structure of a compound relates to its biological activity. preprints.orgresearchgate.net While the provided search results specifically mention SAR studies in the context of other compounds or general methodologies preprints.orgresearchgate.net, and list this compound as a pentacyclic triterpenoid (B12794562) ncats.iocore.ac.uk, detailed computational SAR derivations specifically for this compound across a range of activities are not extensively described in the immediate results.

However, the inclusion of this compound in in silico docking studies targeting specific proteins like NO synthase and PPARG implies that its structural features are being analyzed in relation to its predicted binding affinity and potential inhibitory effects. researchgate.netnih.govresearchgate.netbio-conferences.org Computational SAR often involves considering parameters such as the number of rotatable bonds, chiral centers, fractions of sp3 hybridized carbon atoms, cyclic motifs, aromatic rings, heteroatoms (like nitrogen and oxygen), and the number of hydrogen bond donors and acceptors. preprints.org These parameters, derived from the compound's structure, can be used to build models that predict activity. preprints.org

Although explicit computational SAR models focused solely on this compound were not detailed in the search results, the reported in silico investigations into its interactions with biological targets lay the groundwork for such analyses. The finding that this compound showed a vasodilator effect and could potentially serve as a template for developing new molecules for cardiovascular disease treatment suggests an interest in understanding which parts of its structure are key to this activity. researchgate.netnih.gov Similarly, its observed glutaminase inhibitory activity researchgate.net could prompt future computational SAR studies to identify structural determinants for this effect.

Data from in silico studies, such as binding affinity scores from molecular docking, can be used to infer aspects of SAR by comparing the predicted interactions of this compound with those of known ligands or structurally related compounds. researchgate.netbio-conferences.org

Table 1: Predicted Binding Affinity of Compounds to PPARG

CompoundBinding Affinity (kcal/mol)
QuercitolSuperior to control ligands
ArtocarpinSlightly lower than control ligands
This compoundSlightly lower than control ligands
Control LigandsBaseline
MetforminCompared to Quercitol

Compound Names and PubChem CIDs:

Compound NamePubChem CID
This compound194183
Ursolic acid64199-78-6 (CAS, also listed as synonym for this compound in one source, but PubChem lists Ursolic acid as CID 64940) nih.govresearchgate.net
Rotungenic acidNot found in search results with CID
6-diazo-5-oxo-L-norleucine (DON)Not found in search results with CID
QuercitolNot found in search results with CID
ArtocarpinNot found in search results with CID
Rosiglitazone (B1679542)Not found in search results with CID
MetforminNot found in search results with CID
AstilbinNot found in search results with CID
IsoarborinolNot found in search results with CID
MyricetinNot found in search results with CID
MyricitrinNot found in search results with CID
Nonadecanoic acidNot found in search results with CID
PinitolNot found in search results with CID
QuercetinNot found in search results with CID
QuinoneNot found in search results with CID
SenfolNot found in search results with CID
(2-hydroxyethyl) cysteine sulfoxidesNot found in search results with CID
AllantoinNot found in search results with CID
BenzaldehydeNot found in search results with CID
Benzoic acidNot found in search results with CID
CoumarinNot found in search results with CID
DaucosterolNot found in search results with CID
Dibenzyl disulfideNot found in search results with CID
Dibenzyl trisulfideNot found in search results with CID
EngeletinNot found in search results with CID
Isoarborinol acetateNot found in search results with CID
LeridolNot found in search results with CID
Lignoceric acidNot found in search results with CID
Asperulosidic acidNot found in search results with CID
ScandosideNot found in search results with CID
PrismalayanosideNot found in search results with CID
Siaresinolic acidNot found in search results with CID
Barbituric Acid6211 nih.gov

Prediction of Molecular Interactions and Binding Sites (e.g., Van der Waals, hydrogen bonding, specific amino acid residues)

Computational methods, particularly molecular docking simulations, have been utilized to predict how this compound interacts at the molecular level with potential biological targets. These studies aim to identify probable binding sites and the types of interactions involved, such as Van der Waals forces, hydrogen bonds, hydrophobic interactions, and electrostatic bonds. researchgate.netbio-conferences.orgfip.org

In the context of its effect on vasopressor tone, in silico investigations have suggested the existence of two potential active sites where this compound may interact with NO synthase. researchgate.netnih.gov

Furthermore, this compound was included in an in silico study evaluating Indonesian phytoconstituents as potential inhibitors of peroxisome proliferator-activated receptor gamma (PPARG), a target relevant to polycystic ovary syndrome. researchgate.netbio-conferences.org Molecular docking results from this study indicated that this compound exhibited binding affinity for PPARG proteins. researchgate.netbio-conferences.org While the specific amino acid residues involved in the interaction between this compound and PPARG were not explicitly detailed for this compound in the provided information, studies on the binding of other ligands, such as rosiglitazone and the native ligand, to PPARG have identified residues like Ile262, Gln286, Arg288, Ser289, His323, Ser342, Glu343, His449, and Tyr473 within the Ligand-Binding Domain (LBD) as crucial for interactions. researchgate.netbio-conferences.org These examples highlight the capacity of in silico methods to pinpoint specific amino acid residues involved in ligand-protein binding. The strength of these predicted interactions is often represented by a negative binding affinity value, with more negative values indicating a stronger and more stable interaction between the ligand and its target. researchgate.netbio-conferences.orgfip.org

Structure-Activity Relationship (SAR) Derivations based on Computational Models

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how modifications to a compound's chemical structure influence its biological activity. Computational models play a significant role in deriving SARs by analyzing structural features and predicting their impact on activity. preprints.orgresearchgate.net Although the provided search results mention SAR studies in a general sense and in relation to other compounds preprints.orgresearchgate.net, and identify this compound as a pentacyclic triterpenoid ncats.iocore.ac.uk, comprehensive computational SAR derivations specifically focused on this compound across various activities were not extensively detailed in the immediate results.

Nevertheless, the inclusion of this compound in in silico docking studies targeting proteins like NO synthase and PPARG suggests that its structural characteristics are being evaluated in relation to its predicted interactions and potential biological effects. researchgate.netnih.govresearchgate.netbio-conferences.org Computational SAR typically involves the analysis of various molecular descriptors derived from the compound's structure, such as the count of rotatable bonds, chiral centers, the fraction of sp3 hybridized carbon atoms, the presence of cyclic and aromatic rings, the number of heteroatoms (oxygen and nitrogen), and the count of hydrogen bond donors and acceptors. preprints.org These descriptors can be used to build predictive models linking structure to activity. preprints.org

While explicit computational SAR models centered solely on this compound were not fully elaborated in the search results, the reported in silico investigations into its interactions with biological targets provide a foundation for such analyses. The finding that this compound exhibits a vasodilator effect and is considered a potential template for developing new cardiovascular treatments implies an interest in identifying the specific structural moieties responsible for this activity. researchgate.netnih.gov Similarly, its demonstrated inhibitory activity against glutaminase researchgate.net could motivate future computational SAR studies to determine the structural features critical for this effect.

Data obtained from in silico studies, such as predicted binding affinities from molecular docking, can contribute to inferring SAR by comparing the predicted interactions of this compound with those of known active or inactive compounds, or with structurally related molecules. researchgate.netbio-conferences.org

Table 1: Predicted Binding Affinity of Compounds to PPARG

CompoundBinding Affinity (kcal/mol)
QuercitolSuperior to control ligands
ArtocarpinSlightly lower than control ligands
This compoundSlightly lower than control ligands
Control LigandsBaseline
MetforminCompared to Quercitol

Chemical Synthesis and Structural Modification Strategies

Semisynthetic Approaches to Barbinervic Acid Analogues (Conceptual as a template for new molecules)

Semisynthesis involves using a naturally occurring compound, such as this compound, as a starting material for the synthesis of new derivatives or analogues. This approach leverages the complex core structure already provided by nature, reducing the need for total synthesis, which can be significantly more challenging for complex molecules like pentacyclic triterpenes. This compound, with its multiple hydroxyl groups and a carboxylic acid function, offers several sites for chemical modification. nih.govnih.gov

Conceptually, a semisynthetic strategy for this compound analogues could involve selective functionalization of these hydroxyl groups through reactions such as esterification, etherification, or glycosylation. The carboxylic acid group could be modified to amides, esters, or reduced to an alcohol. The triterpene backbone itself could potentially undergo reactions like oxidation, reduction, or rearrangement under specific conditions to yield novel skeletons.

The rationale behind this conceptual approach is to create a library of compounds structurally related to this compound but with varied physicochemical properties. These modifications can influence factors such as solubility, lipophilicity, metabolic stability, and ultimately, biological activity and target interaction. The inherent complexity of the this compound structure makes semisynthesis a practical route for exploring chemical space around this natural scaffold. Research on other pentacyclic triterpene acids, such as betulinic acid and ursolic acid, has demonstrated the utility of semisynthetic approaches in generating analogues with diverse biological activities. jcbsc.orgresearchgate.net this compound has been suggested as a potential template for developing new molecules, particularly in the context of cardiovascular disease research. researchgate.nettandfonline.com

Derivatization for Enhanced Bioactivity or Specific Target Affinity (Conceptual)

Derivatization of this compound involves targeted chemical modifications to specific functional groups to influence its interaction with biological targets and potentially enhance its bioactivity or selectivity. This is a key aspect of medicinal chemistry and natural product-inspired drug discovery.

Conceptual derivatization strategies could focus on the hydroxyl groups at positions 3, 19, and 23, and the carboxylic acid at position 28. For instance, esterification of the carboxylic acid with different alcohols could alter the compound's polarity and membrane permeability, potentially improving cellular uptake. azolifesciences.com Similarly, forming esters or ethers of the hydroxyl groups with various substituents (e.g., alkyl chains, aromatic rings, or polar groups) could impact binding affinity to specific enzymes or receptors through altered steric and electronic interactions.

Another conceptual approach involves introducing new functional groups through reactions like amidation of the carboxylic acid or oxidation of hydroxyl groups to ketones or aldehydes. These modifications can change the hydrogen bonding profile and reactivity of the molecule. Glycosylation, the attachment of sugar moieties, could be explored to improve water solubility and potentially influence targeting to specific tissues or cells expressing relevant transporters or receptors.

The goal of such derivatization is to systematically explore the structure-activity relationship (SAR) of this compound. By making specific changes and evaluating the resulting biological effects (within the scope of allowed content, focusing on the concept of altered bioactivity/affinity), researchers can gain insights into which parts of the molecule are crucial for activity and how modifications influence potency and selectivity. This guided modification process is fundamental to optimizing lead compounds. azolifesciences.comslideshare.netrsc.org While specific detailed research findings on this compound derivatization for enhanced bioactivity are limited in the provided context, the general principles of derivatization of triterpenes for SAR studies are well-established. jcbsc.orgcore.ac.uk

Rational Design Principles for Novel this compound-Inspired Compounds

Rational design of novel compounds inspired by this compound involves using structural information and understanding of its interactions with biological systems to design new molecules with desired properties. This approach often integrates computational methods with synthetic chemistry.

Based on the known structure of this compound nih.govnih.gov and any available information on its biological interactions (e.g., with glutaminase (B10826351) or nitric oxide synthase, as suggested by some research) medchemexpress.comresearchgate.nettandfonline.comtandfonline.com, rational design principles can be applied. This might involve identifying key pharmacophores – the essential structural features responsible for biological activity. For this compound, the triterpene backbone, the positions and orientations of the hydroxyl groups, and the carboxylic acid group are likely contributors to its activity.

Conceptual rational design could involve designing simplified analogues that retain the core pharmacophore but are easier to synthesize. Alternatively, it could involve incorporating elements of the this compound structure into entirely new molecular scaffolds. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling could be employed to predict how structural modifications might affect binding affinity to target molecules. azolifesciences.comslideshare.netcore.ac.uk

For example, if the interaction of the carboxylic acid group with a specific residue in a target protein is found to be crucial, novel compounds could be designed that feature a carboxylic acid or a bioisostere (a functional group with similar chemical properties) in a similar spatial arrangement relative to other key features of the molecule. Similarly, if the lipophilicity conferred by the triterpene core is important for membrane interaction or permeability, designed compounds could aim to mimic this property with different lipophilic moieties.

Rational design is an iterative process. Initial design hypotheses lead to the synthesis and testing of new compounds. The results from these studies then inform further design modifications, refining the understanding of the SAR and guiding the development of more potent and selective molecules. nih.govnih.gov While specific examples of rationally designed this compound-inspired compounds are not extensively detailed in the provided search results, the principles of rational design are broadly applicable in medicinal chemistry and are relevant to the exploration of the this compound scaffold. nih.govnih.gov

Advanced Analytical Techniques for Detection and Quantification

Mass Spectrometry-Based Quantification (e.g., EI-MS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical tool used for determining the molecular weight and elucidating the structure of compounds. Techniques such as Electron Ionization Mass Spectrometry (EI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) have been instrumental in the initial identification and structural confirmation of barbinervic acid isolated from natural sources like the leaves of Diospyros kaki. researchgate.netasianpubs.org

While primarily used for qualitative analysis and structural characterization, MS becomes a quantitative tool when coupled with a chromatographic separation technique, most commonly liquid chromatography (LC-MS). In a typical LC-MS setup for quantification, the HPLC system separates this compound from other components in the sample matrix before it enters the mass spectrometer. The mass spectrometer is then set to monitor specific ions corresponding to this compound, a mode known as selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for tandem mass spectrometry, which provides high selectivity and sensitivity. Quantification is achieved by comparing the signal intensity of the analyte to that of a known concentration of a standard. Though the literature confirms the use of EI-MS and ESI-MS for structural confirmation, detailed quantitative methods using standalone MS are less common than hyphenated techniques like LC-MS or GC-MS. researchgate.netasianpubs.org

Nuclear Magnetic Resonance (NMR) for Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the chemical structure of organic molecules. Both ¹H NMR and ¹³C NMR have been used to confirm the detailed molecular structure of this compound. researchgate.netasianpubs.org Beyond its qualitative capabilities, NMR can be adapted for quantitative analysis (qNMR).

Quantitative ¹H NMR (qNMR) operates on the principle that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. This allows for the determination of the concentration of a substance without the need for an identical standard of the analyte. Instead, a certified internal standard of a different compound is added in a known quantity to the sample. By comparing the integral of a specific, non-overlapping proton signal of this compound with the integral of a signal from the internal standard, its concentration can be precisely calculated. Methods like PULCON (Pulse Length-Based Concentration Determination) have been used to quantify other compounds in extracts that also contain this compound, demonstrating the applicability of the technique for complex mixtures. mdpi.com This approach is non-destructive and can provide a high degree of accuracy and precision.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the most widely documented method for the quantification and purity assessment of this compound. researchgate.net Several studies have developed and validated simple, rapid, and accurate HPLC methods for the simultaneous determination of this compound and other related triterpene acids in plant extracts. researchgate.net

These methods typically utilize a reversed-phase C18 column with a mobile phase consisting of a mixture of methanol (B129727) and an acidified aqueous solution, such as phosphoric acid. researchgate.net Detection is commonly performed using an ultraviolet (UV) or Diode Array Detector (DAD) at a wavelength around 210 nm, where triterpene acids exhibit absorbance. researchgate.net The quantification is based on an external standard method, where the peak area of this compound in the sample is compared against a calibration curve generated from standards of known concentrations. HPLC has been successfully applied to quantify this compound in various solvent extracts and in plant material collected from different geographical locations, highlighting its robustness for quality control. researchgate.netresearchgate.net

Table 1: HPLC Conditions for this compound Quantification asianpubs.orgresearchgate.net
ParameterCondition
ColumnReversed-phase C18 (e.g., SunFire C18, 5 µm, 150 mm × 4.6 mm)
Mobile PhaseMethanol and 0.2% aqueous H₃PO₄ (82:18, v/v)
Flow Rate1.0 mL/min
DetectionUV/DAD at 210 nm
Column Temperature25 °C
QuantificationExternal Standard Method

Other Chromatographic Methods for Analytical Separation (e.g., GC-MS, HSCCC)

Besides HPLC, other chromatographic techniques have been utilized for the analysis and separation of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. While it has been used to analyze the chemical composition of plant extracts containing various triterpenes, its direct application to a non-volatile compound like this compound requires a derivatization step. researchgate.netnih.gov This process, often involving methylation, converts the polar carboxylic acid and hydroxyl groups into less polar, more volatile esters and ethers, allowing the compound to be analyzed by GC.

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a preparative liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby preventing the irreversible adsorption of the sample. tandfonline.com This method has been successfully employed for the single-step preparative separation and purification of this compound from the leaves of Diospyros kaki. researchgate.netuni-giessen.de A specific two-phase solvent system is used, and the components are separated based on their differential partitioning between the two liquid phases. This technique has proven effective in isolating significant quantities of high-purity this compound for further research. researchgate.net

Table 2: HSCCC Method for Preparative Separation of this compound researchgate.net
ParameterCondition/Result
InstrumentHSCCC with 1000 mL coil column
Solvent Systemn-hexane–ethyl acetate–methanol–water (3:6:4:2, v/v/v/v)
Yield49.6 mg of this compound in a single operation
Purity ConfirmationHPLC analysis showed purity not less than 98%
Identity ConfirmationEI-MS, ESI-MS, ¹H NMR, ¹³C NMR

Future Perspectives in Barbinervic Acid Research

Identification of Undiscovered Biological Targets and Pathways

While preliminary studies have implicated pathways such as NF-κB, COX, and JNK in the bioactivity of Barbinervic acid, a comprehensive understanding of its molecular interactions is still in its infancy researchgate.net. Future research will likely employ advanced methodologies to identify novel biological targets and signaling cascades modulated by this triterpenoid (B12794562).

Key Research Directions:

Target Deconvolution: Techniques such as affinity chromatography, activity-based protein profiling (ABPP), and computational target prediction can be utilized to identify direct binding proteins and receptors for this compound. This will help to move beyond the currently known pathways and uncover primary mechanisms of action.

Omics Approaches: The use of genomics, proteomics, and metabolomics will be crucial in mapping the global cellular changes induced by this compound. For instance, transcriptomic analysis (RNA-seq) of cells treated with the compound can reveal alterations in gene expression, pointing towards previously unknown regulated pathways.

Signaling Pathway Analysis: Investigating the effect of this compound on a wider range of signaling pathways is a logical next step. Given its anti-inflammatory properties, exploring its influence on pathways like the JAK/STAT, MAPK, and PI3K/Akt signaling cascades could yield significant insights nih.gov. These pathways are critical in inflammation, cell proliferation, and survival, making them relevant targets for conditions like cancer and autoimmune diseases nih.govnih.govmdpi.com.

A summary of potential signaling pathways for future investigation is presented below.

Signaling PathwayPotential Therapeutic Relevance
JAK/STATAutoimmune diseases, Inflammation, Cancers
MAPKCancer, Inflammatory disorders, Neurodegenerative diseases
PI3K/AktCancer, Diabetes, Cardiovascular disease
NotchDevelopmental disorders, Cancer

Elucidation of Complete Biosynthetic Pathways for Metabolic Engineering

The natural abundance of this compound can be low and variable, making extraction from plant sources an inefficient method for large-scale production. Metabolic engineering offers a sustainable and scalable alternative, but this first requires a complete understanding of its biosynthetic pathway.

Core Objectives:

Pathway Discovery: The biosynthetic route to triterpenoids starts from the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway, leading to the precursor 2,3-oxidosqualene (B107256) ekb.eg. The key undiscovered steps for this compound involve identifying the specific oxidosqualene cyclase (OSC) that forms its initial carbon skeleton, and the subsequent cytochrome P450 monooxygenases and other enzymes responsible for the hydroxylation and oxidation steps that finalize the molecule.

Gene Identification: High-throughput sequencing of the genomes and transcriptomes of this compound-producing plants will be essential to identify candidate genes encoding these biosynthetic enzymes nih.gov.

Heterologous Expression: Once identified, these genes can be expressed in microbial hosts like Saccharomyces cerevisiae (yeast) or Escherichia coli. This not only confirms their function but also forms the basis for a microbial cell factory capable of producing this compound or its precursors through fermentation mdpi.commdpi.com. This approach has been successfully used for other valuable terpenoids mdpi.com.

Development of Advanced Synthetic Methodologies for Complex Analogues

The complex, stereochemically rich structure of this compound presents both challenges and opportunities for synthetic chemistry. Developing advanced synthetic methods is crucial not only for total synthesis but also for creating novel analogues with improved therapeutic properties.

Future Synthetic Strategies:

Total Synthesis: Achieving a robust and efficient total synthesis of this compound would provide unequivocal structural proof and guarantee a supply of the pure compound for biological testing, independent of natural sources.

Semi-synthesis and Derivatization: Using the naturally isolated compound as a starting material, chemists can perform targeted modifications on its functional groups (e.g., hydroxyl and carboxylic acid moieties). This approach allows for the creation of a library of derivatives.

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a variety of analogues, researchers can establish clear SARs. This knowledge is vital for rationally designing new compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles (e.g., better solubility or metabolic stability). The development of such analogues is a cornerstone of modern drug discovery nih.gov.

Applications in Drug Discovery and Lead Compound Development

The inherent biological activities of this compound make it an excellent candidate for a lead compound in drug discovery programs nih.gov. A lead compound is a chemical starting point for the creation of a new drug. Future research will focus on translating its therapeutic potential into tangible clinical applications.

Potential Therapeutic Areas and Development Steps:

Anti-inflammatory and Autoimmune Diseases: Given its known inhibitory effects on pro-inflammatory pathways, this compound could be developed into a novel treatment for chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease researchgate.net.

Cardiovascular Medicine: Its demonstrated vasodilatory effect suggests potential applications in treating hypertension or other cardiovascular disorders researchgate.net. Further studies are needed to optimize this activity and understand its mechanism on vascular tissues.

Oncology: Many triterpenoids exhibit anticancer properties nih.govnih.gov. Future studies should screen this compound and its synthetic analogues against a wide range of cancer cell lines to determine its potential as an anticancer agent. Investigating its effects on cancer-related signaling pathways, such as those controlling cell proliferation, apoptosis, and metastasis, will be a key research focus nih.govmdpi.com.

Antiviral Applications: Natural products, including terpenoids, are a rich source of antiviral agents ekb.egmdpi.comnih.govnih.gov. The potential of this compound against various viruses, such as influenza, herpes simplex, or coronaviruses, remains an unexplored but promising area of investigation.

The progression from a natural product to a clinical drug involves extensive preclinical and clinical trials to establish safety and efficacy. The development of this compound as a lead compound will require a multidisciplinary approach, combining natural product chemistry, synthetic chemistry, pharmacology, and molecular biology.

Q & A

Q. What experimental models are commonly used to study Barbinervic Acid’s vasoactive effects?

this compound (BBA) is studied using ex vivo vascular models such as:

  • Rat renal circulation : Renal perfusion pressure is monitored under controlled conditions (Krebs-Hepes solution, 1 µM norepinephrine induction) to assess BBA’s dose-dependent vasodilation (IC50 = 30 µM) .
  • Rat thoracic aortic rings : Pre-contracted with phenylephrine (1 µM) or KCl, with or without endothelial removal, to evaluate NO-dependent relaxation mechanisms .
  • Data validation : Endothelial integrity is confirmed using acetylcholine (1 µM), and inhibitors like L-NAME (NO synthase inhibitor) or ODQ (sGC inhibitor) are applied to dissect signaling pathways .

Q. How is this compound isolated and characterized from natural sources?

  • Extraction : Fresh leaves of Eugenia punicifolia are sequentially extracted with hexane, dichloromethane (DCM), and methanol. The DCM fraction undergoes silica gel column chromatography with a hexane:ethyl acetate gradient .
  • Characterization : Structural elucidation uses IR, HRESIMS, and NMR (¹H at 500 MHz, ¹³C at 125 MHz) to confirm its pentacyclic triterpenoid structure .

Q. What pharmacological parameters are critical for assessing this compound’s bioactivity?

  • IC50 values : Calculated via nonlinear regression for dose-response curves (e.g., 30 µM for renal vasodilation) .
  • Statistical rigor : Paired/unpaired t-tests and ANOVA with Bonferroni post hoc tests (p < 0.05) are applied to compare treatment groups .
  • Toxicity screening : ADMET properties (e.g., drug-likeness, mutagenicity) are evaluated using computational tools like Osiris .

Advanced Research Questions

Q. How does this compound interact with nitric oxide synthase (nNOS) at the molecular level?

  • In silico docking : BBA’s binding to nNOS (PDB: 3N5W) is modeled using MolDock with a 10 Å radius search sphere. Two potential active sites are identified, involving hydrogen bonding and hydrophobic interactions with residues like Arg481 and Tyr706 .
  • Validation : Experimental inhibition of BBA’s vasodilation by L-NAME and ODQ confirms NO/sGC pathway dependency .

Q. What strategies resolve contradictions in this compound’s dual vasoconstrictor/vasodilator effects?

  • Context-dependent analysis : BBA induces transient vasoconstriction in pre-contracted vessels (e.g., phenylephrine-treated aortic rings) but causes sustained relaxation in norepinephrine-induced renal vessels. This duality may relate to endothelial integrity or calcium channel modulation .
  • Methodological controls : Parallel experiments with/without endothelium and standardized pre-contraction protocols (e.g., KCl vs. phenylephrine) clarify mechanism specificity .

Q. How can computational methods enhance this compound’s therapeutic potential?

  • Drug-likeness screening : BBA complies with Lipinski’s rules (MW = 488.7, LogP < 5) but has moderate bioavailability due to high molecular weight .
  • Structural optimization : Docking simulations guide derivatization (e.g., adding polar groups) to improve solubility or target affinity while retaining core triterpenoid features .

Q. What comparative frameworks validate this compound’s bioactivity against other triterpenes?

  • Benchmarking : Compare IC50 values and signaling pathways with ursolic acid or asiatic acid, which share structural motifs but differ in hydroxylation patterns .
  • Functional assays : Co-administration with reference compounds (e.g., acetylcholine for endothelial function) in aortic rings quantifies relative efficacy .

Methodological Notes

  • Data reproducibility : Ensure animal models (e.g., Sprague Dawley vs. Wistar rats) and perfusion protocols (Krebs-Hepes solution composition) are standardized across labs .
  • Ethical compliance : Adhere to CONCEA guidelines for animal welfare, including anesthesia (e.g., ketamine/xylazine) and post-experimental viability checks (e.g., dopamine responsiveness) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.